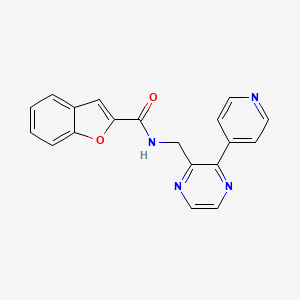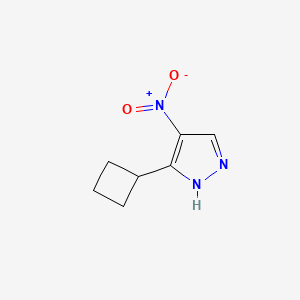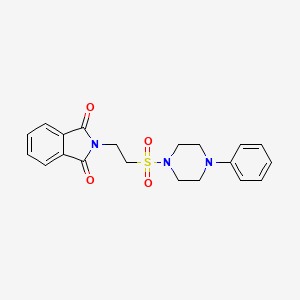
N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide” is a chemical compound that falls under the category of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of such compounds often features intermolecular hydrogen bonding . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths of 2.875 (5) and 2.833 (5) Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds often depend on the functional groups present in the molecule. For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of pyrazine, such as this compound, can exhibit significant activity against Mycobacterium tuberculosis . The analogues of pyrazine and pyrazinamide have shown promising results in vitro, suggesting that this compound could be part of new therapeutic strategies to combat tuberculosis, especially in cases where resistance to first-line drugs is an issue.
Immunomodulatory Applications
Studies have shown that similar benzofuran derivatives possess immunosuppressive activity . This suggests that “N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide” could be a lead compound in the development of new immunosuppressant agents, potentially offering a new avenue for the treatment of autoimmune diseases or in organ transplantation protocols.
Synthesis of N-(Pyridin-2-yl)amides
The compound has been utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides have varied medicinal applications due to their biological properties. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), providing a metal-free and mild reaction condition that could be beneficial for large-scale production.
Supramolecular Chemistry
In the realm of supramolecular chemistry , derivatives of this compound have been used to study tricationic pincer-type structures . These structures have potential applications as anion receptors and in maintaining biological processes through hydrogen bond interactions, which are essential in molecular recognition and catalysis.
Non-Linear Optical Materials
The compound’s derivatives have been explored for their arrangement in the interlayer space of zirconium sulfophenylphosphonate, which is significant for non-linear optical materials . These materials have applications in optical signal processing, such as optical triggering and frequency transducers, which are crucial for advanced optical technologies.
Biological Evaluation
The compound has been subject to biological evaluation for its activity in various biological systems . This includes assessing its cytotoxicity on human cells, which is a critical step in determining its suitability for further development as a therapeutic agent.
Material Science
Lastly, the compound’s derivatives have been used in material science to create complex molecular structures . These structures can be applied in the design of new materials with specific properties, such as enhanced durability or conductivity, which could be useful in electronics and nanotechnology.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the target organism or cells .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Based on its potential anti-tubercular activity, it may inhibit the growth or function of mycobacterium tuberculosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHRKGRDVKEDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2359261.png)
![9-benzyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2359262.png)
![N-(2,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2359266.png)


![2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2359271.png)
![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2359272.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359275.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2359276.png)
![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)
![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)

![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)